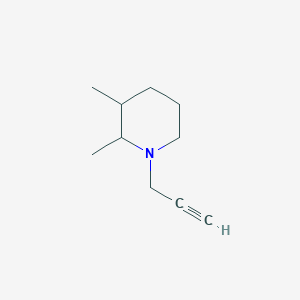
2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine is a heterocyclic organic compound that belongs to the piperidine family Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms This particular compound is characterized by the presence of two methyl groups at the 2nd and 3rd positions and a prop-2-yn-1-yl group at the 1st position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dimethylpiperidine.
Alkylation: The 2,3-dimethylpiperidine is then subjected to alkylation using propargyl bromide under basic conditions to introduce the prop-2-yn-1-yl group at the nitrogen atom.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alkanes or alkenes.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into binding pockets of receptors, affecting their signaling pathways.
Comparación Con Compuestos Similares
2,3-Dimethylpiperidine: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
1-(Prop-2-YN-1-YL)piperidine: Lacks the two methyl groups, which can affect its steric and electronic properties.
2,3-Dimethyl-1-(prop-2-YN-1-YL)pyrrolidine: A similar compound with a five-membered ring instead of a six-membered piperidine ring.
Uniqueness: 2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both the methyl groups and the prop-2-yn-1-yl group allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H17N |
|---|---|
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
2,3-dimethyl-1-prop-2-ynylpiperidine |
InChI |
InChI=1S/C10H17N/c1-4-7-11-8-5-6-9(2)10(11)3/h1,9-10H,5-8H2,2-3H3 |
Clave InChI |
SMIJFJGWFVFCFO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1C)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


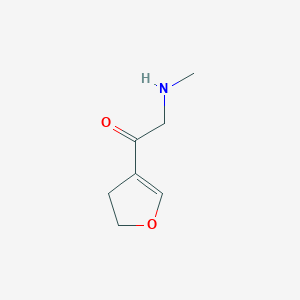

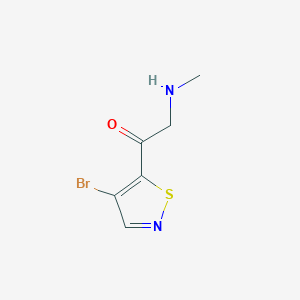
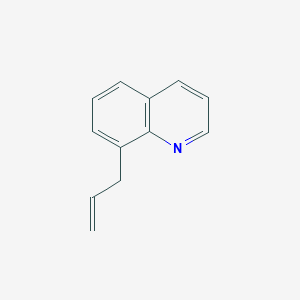
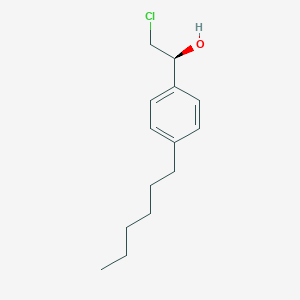

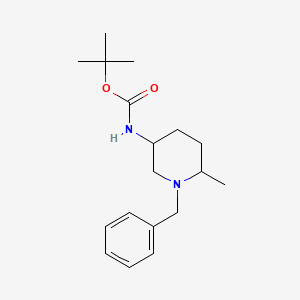
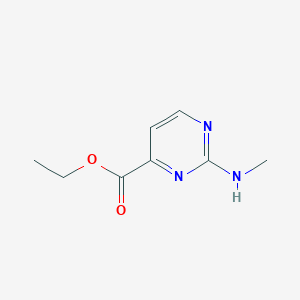
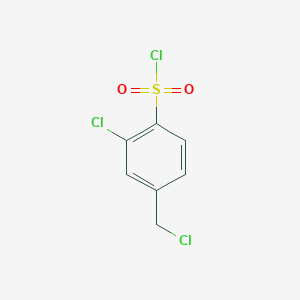

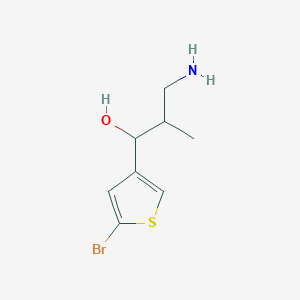
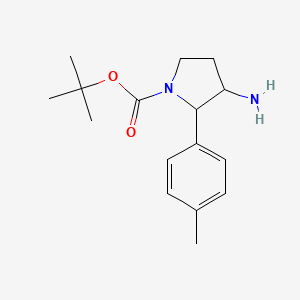
![Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13187249.png)
![({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
